Cas no 1334148-68-3 (8-fluoro-3-iodo-5-nitroquinoline)

8-fluoro-3-iodo-5-nitroquinoline 化学的及び物理的性質
名前と識別子
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- 8-fluoro-3-iodo-5-nitroquinoline
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- MDL: MFCD19982608
- インチ: 1S/C9H4FIN2O2/c10-7-1-2-8(13(14)15)6-3-5(11)4-12-9(6)7/h1-4H
- InChIKey: PQIMKBNDMNRRQG-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C([N+]([O-])=O)C=CC=2F)C=C(I)C=1
8-fluoro-3-iodo-5-nitroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8881-7692-0.25g |
8-fluoro-3-iodo-5-nitroquinoline |
1334148-68-3 | 95% | 0.25g |
$215.0 | 2023-09-06 | |
Life Chemicals | F8881-7692-1g |
8-fluoro-3-iodo-5-nitroquinoline |
1334148-68-3 | 95% | 1g |
$677.0 | 2023-09-06 | |
Life Chemicals | F8881-7692-10g |
8-fluoro-3-iodo-5-nitroquinoline |
1334148-68-3 | 95% | 10g |
$2843.0 | 2023-09-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052055-1g |
8-Fluoro-3-iodo-5-nitroquinoline |
1334148-68-3 | 95% | 1g |
¥3514.0 | 2023-04-03 | |
Enamine | EN300-84565-2.5g |
8-fluoro-3-iodo-5-nitroquinoline |
1334148-68-3 | 95.0% | 2.5g |
$1399.0 | 2025-02-21 | |
Life Chemicals | F8881-7692-2.5g |
8-fluoro-3-iodo-5-nitroquinoline |
1334148-68-3 | 95% | 2.5g |
$1354.0 | 2023-09-06 | |
Fluorochem | 520557-500mg |
8-fluoro-3-iodo-5-nitroquinoline |
1334148-68-3 | 95.0% | 500mg |
£650.00 | 2023-04-19 | |
Fluorochem | 520557-2.5g |
8-fluoro-3-iodo-5-nitroquinoline |
1334148-68-3 | 95.0% | 2.5g |
£2,302.00 | 2023-04-19 | |
Chemenu | CM561924-100mg |
8-Fluoro-3-iodo-5-nitroquinoline |
1334148-68-3 | 97% | 100mg |
$*** | 2023-03-28 | |
Enamine | EN300-84565-10.0g |
8-fluoro-3-iodo-5-nitroquinoline |
1334148-68-3 | 95.0% | 10.0g |
$3069.0 | 2025-02-21 |
8-fluoro-3-iodo-5-nitroquinoline 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
8-fluoro-3-iodo-5-nitroquinolineに関する追加情報
8-Fluoro-3-iodo-5-nitroquinoline (CAS No. 1334148-68-3): A Versatile Building Block in Medicinal Chemistry and Drug Discovery
8-Fluoro-3-iodo-5-nitroquinoline (CAS No. 1334148-68-3) is a highly functionalized quinoline derivative that has gained significant attention in recent years due to its unique chemical properties and broad applications in pharmaceutical research. This compound belongs to the class of halogenated nitroquinolines, which are known for their diverse biological activities and utility as key intermediates in organic synthesis.
The molecular structure of 8-fluoro-3-iodo-5-nitroquinoline features three distinct functional groups: a fluoro substituent at the 8-position, an iodo group at the 3-position, and a nitro group at the 5-position. This combination of electron-withdrawing groups makes the compound particularly reactive in various coupling reactions, especially in palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery.
Recent trends in medicinal chemistry have shown increased interest in fluorinated quinoline compounds, as the introduction of fluorine atoms often enhances metabolic stability and improves pharmacokinetic properties of drug candidates. The presence of both fluorine and iodine in 8-fluoro-3-iodo-5-nitroquinoline makes it an attractive scaffold for developing novel antimicrobial agents and anticancer compounds, addressing current challenges in antibiotic resistance and targeted cancer therapies.
From a synthetic chemistry perspective, the iodo substituent in 8-fluoro-3-iodo-5-nitroquinoline serves as an excellent handle for further functionalization through various metal-catalyzed reactions. This has led to its growing popularity in the development of PET radiotracers for medical imaging, particularly in neurological research where quinoline-based compounds show promise for Alzheimer's and Parkinson's disease studies.
The nitro group in 5-nitroquinoline derivatives like this compound provides additional opportunities for chemical modification, allowing researchers to explore diverse structure-activity relationships. This feature has become particularly valuable in the search for new antiparasitic drugs, as nitro-containing heterocycles have demonstrated effectiveness against various tropical diseases that remain significant global health concerns.
In the context of green chemistry initiatives, researchers are investigating more sustainable methods for synthesizing and modifying halogenated nitroquinolines. The development of catalyst-free reactions and microwave-assisted synthesis techniques for compounds like 8-fluoro-3-iodo-5-nitroquinoline represents an important area of current research, aligning with the pharmaceutical industry's push toward more environmentally friendly processes.
The compound's potential extends beyond therapeutic applications. Recent studies have explored its use in organic electronics and photovoltaic materials, where the electron-deficient quinoline core and halogen substituents contribute to interesting optoelectronic properties. This dual applicability in both life sciences and materials science makes 8-fluoro-3-iodo-5-nitroquinoline a particularly valuable building block in interdisciplinary research.
Quality control and analytical characterization of 8-fluoro-3-iodo-5-nitroquinoline typically involve advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods ensure the compound's purity and structural integrity, which are critical for research applications. The growing demand for high-purity quinoline derivatives in academic and industrial settings has led to improved synthetic protocols and purification methods for this compound.
As research into targeted drug delivery systems advances, the unique properties of 8-fluoro-3-iodo-5-nitroquinoline position it as a potential candidate for prodrug development and bioconjugation strategies. Its ability to undergo selective chemical transformations while maintaining biological activity makes it particularly suitable for these emerging applications in precision medicine.
The global market for specialized pharmaceutical intermediates like 8-fluoro-3-iodo-5-nitroquinoline continues to expand, driven by increased R&D investment in novel therapeutic areas. Suppliers and contract research organizations are responding to this demand by offering custom synthesis services and kilogram-scale production capabilities for researchers working with this valuable compound.
Looking forward, the versatility of 8-fluoro-3-iodo-5-nitroquinoline ensures its continued relevance in chemical research. Its applications in combinatorial chemistry, high-throughput screening, and fragment-based drug discovery demonstrate how a single, well-designed small molecule can contribute to multiple aspects of modern drug development pipelines and materials science innovation.
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